2,4-Diisopropoxy-6-methyl-pyrimidine
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Overview
Description
2,4-Diisopropoxy-6-methyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two isopropoxy groups at positions 2 and 4, and a methyl group at position 6. It has a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropoxy-6-methyl-pyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidineThe reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisopropoxy-6-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium oxide and selenous acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like potassium carbonate and solvents such as DMSO are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2,4-Diisopropoxy-6-methyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4-Diisopropoxy-6-methyl-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it can prevent the phosphorylation of target proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
2,4-Dimethoxy-6-methyl-pyrimidine: Similar in structure but with methoxy groups instead of isopropoxy groups.
2,4-Diethoxy-6-methyl-pyrimidine: Contains ethoxy groups instead of isopropoxy groups.
2,4-Diisopropoxy-5-methyl-pyrimidine: Similar but with the methyl group at position 5 instead of 6.
Uniqueness: 2,4-Diisopropoxy-6-methyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropoxy groups enhances its lipophilicity, making it more suitable for certain applications compared to its methoxy or ethoxy analogs .
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-methyl-2,6-di(propan-2-yloxy)pyrimidine |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)14-10-6-9(5)12-11(13-10)15-8(3)4/h6-8H,1-5H3 |
InChI Key |
JUULVTZQVXYAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C)C)OC(C)C |
Origin of Product |
United States |
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